molecular formula C6H8BrF B11947569 1-Bromo-2-fluoro-1-cyclohexene

1-Bromo-2-fluoro-1-cyclohexene

Cat. No.: B11947569
M. Wt: 179.03 g/mol
InChI Key: IVMHXVVKTNVPOT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Cyclohexene (B86901) Chemistry and Stereochemical Significance

The chemistry of halogenated cyclohexanes and cyclohexenes is a well-established and fundamental area of organic synthesis. The electrophilic addition of halogens to cyclohexene, for instance, is a classic textbook reaction that typically proceeds via a cyclic halonium ion intermediate. msu.edumasterorganicchemistry.com This mechanism dictates a specific stereochemical outcome: the anti-addition of the two halogen atoms, resulting in the formation of trans-1,2-dihalocyclohexanes. masterorganicchemistry.com

Vinyl halides, such as 1,2-dihalocycloalkenes, represent a different class of halogenated cyclic compounds and are recognized as pivotal synthetic intermediates. uni-marburg.deresearchgate.net Unlike their saturated counterparts, these molecules feature halogen atoms directly attached to a carbon-carbon double bond. This structural feature is central to the identity of 1-Bromo-2-fluoro-1-cyclohexene.

The stereochemical landscape of this compound is particularly nuanced. Key stereochemical considerations include:

Vinylic Halogen Arrangement: The bromine and fluorine atoms are positioned on a double bond within a six-membered ring. This constrained geometry prevents E/Z isomerism that would be possible in an acyclic analogue.

Chiral Center: The carbon atom bonded to the fluorine (C2) is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-1-Bromo-2-fluoro-1-cyclohexene and (S)-1-Bromo-2-fluoro-1-cyclohexene.

Differentiated Reactivity: The C-Br and C-F bonds possess distinct chemical reactivities, a feature that is of high synthetic importance. The C-Br bond is significantly more susceptible to participation in reactions like metal-catalyzed cross-coupling than the robust C-F bond. frontiersin.org

The direct and stereoselective synthesis of a single enantiomer of this compound presents a formidable challenge, as it requires precise control over both regioselectivity (which atom goes where) and stereoselectivity (the 3D arrangement).

Strategic Importance of Vicinal Halogenation and Fluorination in Organic Synthesis Research

The introduction of halogen atoms, and particularly fluorine, into organic molecules is a critically important strategy in modern organic synthesis, especially in the design of bioactive compounds. researchgate.netnih.gov The term "vicinal" typically refers to substituents on adjacent carbons. In the context of this compound, the vicinal arrangement of bromine and fluorine across the C1 and C2 positions of the cyclohexene ring creates a highly valuable synthetic scaffold.

The strategic importance of this arrangement stems from the orthogonal reactivity of the functional groups present:

Vinyl Bromide as a Cross-Coupling Handle: The vinyl bromide moiety is a classic and reliable functional group for engaging in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Hiyama reactions. cas.czcam.ac.ukmdpi.com This allows for the stereospecific formation of new carbon-carbon bonds at the C1 position, introducing alkyl, aryl, or other organic fragments.

Platform for Sequential Functionalization: The differential reactivity between the C-Br and C-F bonds allows for selective, stepwise synthetic transformations. The C-Br bond can be addressed first via cross-coupling, leaving the C-F bond and the double bond intact for subsequent reactions. This planned, sequential approach is a hallmark of sophisticated synthetic design.

The combination of these features in a single, relatively simple cyclic molecule makes this compound a powerful potential building block for constructing complex, fluorinated molecules that are otherwise difficult to access.

Overview of Key Research Challenges and Opportunities in this compound Chemistry

Despite its synthetic potential, the chemistry of this compound is fraught with challenges, which in turn define the opportunities for future research.

Key Research Challenges:

Stereoselective Synthesis: The foremost challenge is the development of a general and practical method for the stereoselective synthesis of this compound. Potential routes, such as the electrophilic bromination and fluorination of cyclohexene derivatives, are complicated by the difficulty in controlling regioselectivity and the formation of multiple isomers. acs.orgwikipedia.org For example, ionic reactions of halogens with alkenes bearing vinyl fluorines are sensitive to substituents and can yield mixtures of products. acs.org Alternative routes, like elimination reactions from polyhalogenated cyclohexane (B81311) precursors, often suffer from a lack of control over the resulting double bond position and stereochemistry. asianpubs.org The difficulty in the stereoselective synthesis of related geminal bromofluoroalkenes underscores the challenge of controlling the placement of two different halogens on a double bond. researchgate.netnih.gov

Reagent Development: Achieving a clean bromo-fluorination of an alkene precursor requires specialized reagents. Electrophilic fluorinating agents like Selectfluor are well-developed, but achieving the desired concomitant bromination in a single, controlled step is non-trivial. organic-chemistry.org

Research Opportunities:

Development of Novel Synthetic Methods: The synthetic challenge itself represents a significant opportunity. Devising a robust route to enantiomerically pure this compound would be a noteworthy achievement in synthetic methodology. This could involve asymmetric catalysis or the development of novel reagent systems for halo-fluorination reactions.

Application as a Synthetic Building Block: Once accessible, this compound would serve as a versatile platform for synthesizing a diverse library of complex molecules. Its ability to undergo selective cross-coupling reactions at the C-Br bond opens the door to novel fluorinated analogues of known bioactive compounds and materials. cas.czresearchgate.net

Exploration of Unique Reactivity: The unique electronic nature of the fluorinated double bond could be exploited in other types of reactions beyond cross-coupling, such as cycloadditions or nucleophilic additions, potentially leading to new chemical transformations. The development of palladium-catalyzed methods for creating functionalized 2-fluoro-1,3-dienes highlights the ongoing interest in building complex structures from fluorinated vinyl precursors. chinesechemsoc.org

The following table summarizes the potential reactivity of the key functional groups within the target molecule, underscoring its utility as a synthetic intermediate.

Functional GroupPositionPotential Reaction TypeReagents / CatalystsResulting Transformation
Vinyl BromideC1Suzuki CouplingArylboronic acid, Pd catalyst, BaseC-C bond formation (Aryl group at C1)
Vinyl BromideC1Heck ReactionAlkene, Pd catalyst, BaseC-C bond formation (Alkenyl group at C1)
Vinyl BromideC1Stille CouplingOrganostannane, Pd catalystC-C bond formation (Organic group at C1)
AlkeneC1=C2DihydroxylationOsO₄ or KMnO₄Forms a diol
AlkeneC1=C2Epoxidationm-CPBAForms an epoxide
Allylic C-HC3, C6Radical HalogenationNBS, InitiatorIntroduction of a second bromine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrF

Molecular Weight

179.03 g/mol

IUPAC Name

1-bromo-2-fluorocyclohexene

InChI

InChI=1S/C6H8BrF/c7-5-3-1-2-4-6(5)8/h1-4H2

InChI Key

IVMHXVVKTNVPOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)F)Br

Origin of Product

United States

Detailed Mechanistic Investigations of 1 Bromo 2 Fluoro 1 Cyclohexene Reactivity and Transformations

Nucleophilic and Electrophilic Reactivity of the Bromo-Fluoro-Cyclohexene Double Bond

The carbon-carbon double bond in 1-Bromo-2-fluoro-1-cyclohexene is an electron-rich center, making it susceptible to attack by electrophiles. However, the electronegativity of the fluorine and bromine atoms inductively withdraws electron density, modulating the nucleophilicity of the alkene. The reaction pathways are significantly influenced by the nature of the attacking species and the reaction conditions.

Mechanistic Pathways of Addition Reactions (e.g., Hydrohalogenation, Halohydrin Formation)

Electrophilic addition reactions are characteristic of alkenes, and this compound is no exception. These reactions typically proceed through the formation of a cationic intermediate, with the regiochemical outcome dictated by the relative stability of this intermediate.

Hydrohalogenation: The addition of hydrogen halides (HX) like hydrogen bromide (HBr) to the double bond begins with the protonation of the alkene to form a carbocation. libretexts.org The π electrons of the alkene act as a base, abstracting a proton from HBr. libretexts.org This results in the formation of a new C-H bond and a carbocation at the other carbon of the original double bond. The bromide ion then acts as a nucleophile, attacking the carbocation to yield the final product. libretexts.org The regioselectivity follows Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation. In this case, the carbocation stability is influenced by the electronic effects of the attached halogens.

Halohydrin Formation: When the halogenation of an alkene is performed in a nucleophilic solvent such as water, a halohydrin is formed. libretexts.org The reaction of this compound with a halogen (e.g., Br₂) in water initiates with the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comchemistrysteps.com This three-membered ring is then opened by a nucleophilic attack. Because water is the solvent and present in large excess, it acts as the nucleophile instead of the halide ion. chemistrysteps.com The attack occurs at the more substituted carbon, which can better stabilize a partial positive charge. leah4sci.com This step is stereospecific, resulting in an anti-addition of the halogen and the hydroxyl group. masterorganicchemistry.comleah4sci.com The final step involves deprotonation of the oxonium ion by a water molecule to yield the neutral halohydrin product. khanacademy.org

Reaction TypeReagentsIntermediatePredicted Major ProductKey Mechanistic Feature
HydrohalogenationHBrCarbocation1,2-Dibromo-1-fluorocyclohexaneMarkovnikov's rule guides regioselectivity. libretexts.org
Halohydrin FormationBr₂, H₂OBromonium ion2-Bromo-2-fluoro-1-hydroxycyclohexaneAnti-addition via backside attack of water on the cyclic intermediate. libretexts.orgmasterorganicchemistry.com

Substitutional Reactivity at Bromine and Fluorine Centers

Direct nucleophilic substitution at the vinylic carbon centers of this compound is generally difficult under standard SN1 or SN2 conditions due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the incoming nucleophile. However, substitution reactions can be achieved under specific conditions, often involving organometallic intermediates or transition-metal catalysis.

In any potential substitution, the carbon-bromine bond is more likely to be cleaved than the carbon-fluorine bond. Bromide is a superior leaving group compared to fluoride (B91410) because the larger Br⁻ ion is more polarizable and can better stabilize the negative charge. pearson.com Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a pathway for the substitution of the bromine atom. rsc.org In such reactions, the vinyl bromide can couple with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. rsc.org

Elimination Reactions (E1, E2, E1cb) and Stereoelectronic Requirements

Elimination reactions of this compound can lead to the formation of cyclohexadiene derivatives. These reactions, typically promoted by a strong base, involve the removal of a hydrogen atom and a halogen atom (dehydrohalogenation) from adjacent carbons. The specific pathway (E1, E2, or E1cb) depends on the substrate structure, base strength, and reaction conditions. egrassbcollege.ac.in

The most common mechanism for dehydrohalogenation is the E2 pathway, which is a single, concerted step. egrassbcollege.ac.in This mechanism has a strict stereoelectronic requirement: the hydrogen to be removed and the leaving group must be in an anti-periplanar orientation. pearson.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.

Stereo- and Regioselectivity in Dehydrohalogenation Processes

When this compound undergoes dehydrohalogenation (by removing HBr or HF from allylic positions), more than one product can be formed. The regioselectivity of the reaction is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrydocs.comdoubtnut.com For example, removal of a proton from the C6 position would lead to the formation of the conjugated 1-fluoro-2-bromocyclohexa-1,3-diene, which is generally more stable than an isolated diene.

The stereochemistry of E2 reactions on cyclic systems is highly dependent on the conformational flexibility of the ring and the ability of the relevant atoms to achieve the required anti-periplanar geometry. libretexts.org For a hydrogen and a leaving group to be anti-periplanar in a cyclohexane (B81311) system, they must both be in axial positions. libretexts.org

Competing Elimination Pathways and Product Distribution Analysis

A key consideration in the elimination reactions of this compound is the competition between the elimination of HBr and HF. Since bromide is a much better leaving group than fluoride, the elimination of HBr is kinetically favored. pearson.com Therefore, treatment with a strong, non-bulky base is expected to primarily yield a fluoro-substituted cyclohexadiene.

The choice of base and solvent can influence the product distribution. A sterically hindered base, such as potassium tert-butoxide, might favor the abstraction of a less sterically hindered proton, potentially leading to the Hofmann product (the less substituted alkene), although this is less common when a conjugated system can be formed.

Elimination PathwayFavored ByPredicted Major ProductControlling Factor
Dehydrobromination (E2)Strong, non-bulky base (e.g., NaOEt)1-Fluorocyclohexa-1,3-dieneSuperior leaving group ability of Br⁻ and formation of a conjugated system. pearson.com
Dehydrofluorination (E2)Very strong base, harsher conditions1-Bromocyclohexa-1,3-dienePoorer leaving group ability of F⁻ requires more forcing conditions.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange offers a powerful method for transforming vinyl halides into synthetically versatile organometallic reagents. This reaction is particularly effective for bromo-substituted compounds when treated with organolithium reagents at low temperatures. tcnj.edu

For this compound, the reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, results in a selective bromine-lithium exchange. harvard.edu This selectivity arises because the C-Br bond is weaker and more polarizable than the C-F bond, and bromine is better at stabilizing the ate-complex intermediate. stackexchange.com The reaction is typically performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. tcnj.edu

The product of this exchange is a vinyllithium (B1195746) species, 2-fluoro-1-lithiocyclohexene. This organometallic intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. This two-step sequence allows for the formal substitution of the bromine atom with various functional groups that would be difficult to introduce directly.

ElectrophileReagentResulting ProductFunctional Group Introduced
Aldehyde/KetoneRCHO / RCOR'(2-Fluoro-1-cyclohexenyl)methanol derivativeHydroxyalkyl
Carbon DioxideCO₂2-Fluoro-1-cyclohexenecarboxylic acidCarboxylic acid
Alkyl HalideR-X1-Alkyl-2-fluoro-1-cyclohexeneAlkyl
IodineI₂1-Fluoro-2-iodo-1-cyclohexeneIodo

Mechanism and Scope of Lithium-Bromine and Lithium-Fluorine Exchange on Cyclohexene (B86901) Systems

The reaction of halo-substituted cyclic alkenes with organolithium reagents is a cornerstone of synthetic chemistry, enabling the formation of versatile nucleophilic intermediates. In the case of this compound, the interaction with reagents like butyllithium (B86547) (BuLi) primarily involves a metal-halogen exchange process. The scope and mechanism of this exchange are dictated by the profound differences in the carbon-halogen bond strengths and the stability of the resulting organolithium species.

The rate of lithium-halogen exchange follows the well-established trend I > Br > Cl >> F. wikipedia.orgprinceton.edu This order is a direct consequence of the decreasing polarizability and increasing bond strength of the carbon-halogen bond as one moves from iodine to fluorine. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry and is generally unreactive towards organolithium reagents under standard conditions. wikipedia.orgprinceton.edureddit.com Consequently, for this compound, the lithium-bromine exchange is overwhelmingly favored over the lithium-fluorine exchange, leading to the selective formation of 2-fluoro-1-cyclohexenyllithium. This selective exchange is kinetically controlled, and the process is often stereospecific, proceeding with retention of the double bond's configuration. harvard.edu

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction: a nucleophilic pathway and a single-electron transfer (SET) pathway. wikipedia.orgprinceton.edu

Nucleophilic Mechanism: This pathway involves the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu The nucleophilic carbanion of the organolithium reagent (e.g., n-BuLi) attacks the halogen atom (bromine) on the cyclohexene ring. This forms a transient, hypervalent halogen species known as an ate-complex. harvard.edu This intermediate then collapses to form the more stable organolithium product (2-fluoro-1-cyclohexenyllithium) and the alkyl halide (e.g., n-butyl bromide). Kinetic studies and the isolation of related ate-complexes provide strong support for this nucleophilic pathway. wikipedia.orgharvard.edu

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves the transfer of a single electron from the organolithium reagent to the alkyl halide, generating a radical anion and a radical cation. wikipedia.org These intermediates can then collapse to form the final products. Evidence for radical intermediates has been detected by EPR spectroscopy in certain lithium-halogen exchange reactions, particularly with secondary and tertiary alkyllithiums. wikipedia.org The investigation of these mechanisms is often complicated by the tendency of organolithium reagents to form aggregates (dimers, tetramers, etc.), which can influence reactivity. princeton.edu

Table 1: Comparison of Halogen Reactivity in Lithium-Halogen Exchange

Halogen (X in C-X) Relative Rate of Exchange Carbon-Halogen Bond Strength (kJ/mol, approx.) Mechanistic Notes
Fluorine (F) Very Slow / Inert ~485 The C-F bond is too strong for exchange under typical conditions. princeton.edureddit.com
Chlorine (Cl) Slow ~340 Exchange is possible but significantly slower than for Br or I. wikipedia.org
Bromine (Br) Fast ~285 This is the preferred site for exchange in this compound. wikipedia.org
Iodine (I) Very Fast ~210 The C-I bond is the weakest, leading to the fastest exchange rates. wikipedia.orgprinceton.edu

Subsequent Reactions of Organolithium or Organomagnesium Species

The organometallic intermediates generated from this compound, namely 2-fluoro-1-cyclohexenyllithium and the corresponding Grignard reagent (2-fluoro-1-cyclohexenylmagnesium bromide), are potent nucleophiles and versatile synthetic precursors. libretexts.org

Formation of the Grignard Reagent: The Grignard reagent can be prepared by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). bethunecollege.ac.in Similar to the organolithium formation, the magnesium insertion occurs selectively at the more reactive carbon-bromine bond. wisc.edu

Subsequent Transformations:

Elimination to form Cyclohexyne (B14742757): One of the most significant reactions of the organolithium or organomagnesium species derived from this compound is the elimination of the metal fluoride (LiF or MgFBr) to generate the highly strained and reactive intermediate, cyclohexyne. This is analogous to the well-documented generation of benzyne (B1209423) from 1-bromo-2-fluorobenzene. echemi.comstackexchange.comstackexchange.com The cyclohexyne formed in situ is a powerful dienophile and can be trapped by various dienes. For example, in the presence of furan, it would undergo a [4+2] Diels-Alder cycloaddition to yield a bicyclic adduct. stackexchange.comstackexchange.com

Reactions with Carbonyl Electrophiles: As strong nucleophiles, both the organolithium and organomagnesium reagents readily react with a variety of carbonyl-containing compounds. libretexts.org The nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. wisc.edu A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Reaction with aldehydes (e.g., acetaldehyde) yields secondary alcohols.

Reaction with ketones (e.g., acetone) produces tertiary alcohols. libretexts.org

Reaction with carbon dioxide (CO2), followed by acidification, provides a route to carboxylic acids (e.g., 2-fluorocyclohex-1-ene-1-carboxylic acid). wisc.edu

Table 2: Representative Reactions of Organometallic Intermediates from this compound

Reagent Electrophile Intermediate Pathway Final Product (after workup)
2-Fluoro-1-cyclohexenyllithium Furan Elimination to Cyclohexyne, then Diels-Alder 5,8-Epoxy-1,2,3,4,5,8-hexahydronaphthalene
2-Fluoro-1-cyclohexenylmagnesium bromide Acetone Nucleophilic Addition 1-(2-Fluorocyclohex-1-en-1-yl)propan-2-ol
2-Fluoro-1-cyclohexenyllithium Carbon Dioxide (CO₂) Nucleophilic Addition (Carboxylation) 2-Fluorocyclohex-1-ene-1-carboxylic acid
2-Fluoro-1-cyclohexenylmagnesium bromide Formaldehyde Nucleophilic Addition (2-Fluorocyclohex-1-en-1-yl)methanol

Rearrangement Reactions Involving the Cyclohexene Skeleton

The cyclohexene framework, particularly when functionalized with reactive groups like bromine and fluorine, can be induced to undergo skeletal rearrangements under various conditions. These transformations often proceed through cationic intermediates or concerted pericyclic pathways.

Wagner-Meerwein Type Rearrangements and Transannular Reactions

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent electron-deficient carbon. wikipedia.orgmsu.edu For a rearrangement to occur in a derivative of this compound, a carbocation must first be generated. This can be achieved through several methods, such as the electrophilic addition of an acid (H+) or a halogenating agent to the double bond.

For instance, the oxyfluorination of bicyclic alkenes like camphene (B42988) with reagents such as Selectfluor is known to proceed through a cationic intermediate that undergoes a Wagner-Meerwein rearrangement before being trapped by a nucleophile (e.g., an alcohol). beilstein-journals.orgbeilstein-archives.org A similar reaction with this compound could, in principle, be initiated. Attack of an electrophile (E+) on the double bond would preferentially form a carbocation at the carbon bearing the fluorine atom, which can be stabilized by the fluorine's lone pairs, despite its inductive electron-withdrawing effect. This tertiary carbocation could then potentially rearrange via a 1,2-hydride or 1,2-alkyl shift, leading to a new carbocyclic skeleton before being quenched by a nucleophile.

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a medium or large ring. gla.ac.uk While less common in simple cyclohexene systems, if the ring is part of a larger structure, such as a bicyclo[n.m.0]alkane, transannular pathways become possible. The bromofluorination of unsaturated hydrocarbon systems has been shown to induce transannular hydrogen shifts or π-participation where the ring topology allows for it. orgsyn.org For example, bromination of a cyclooctene (B146475) derivative can lead to transannular cyclization. A suitably substituted derivative of this compound incorporated into a larger ring system could undergo similar intramolecular cyclizations or rearrangements, especially if initiated by the formation of a carbocation or other reactive intermediate. orgsyn.org

Pericyclic Processes and Electrocyclic Ring Openings/Closures

Pericyclic reactions proceed through a concerted, cyclic transition state and are governed by the rules of orbital symmetry. msu.edu Electrocyclic reactions, a key class of pericyclic transformations, involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. libretexts.org

While this compound itself is not a conjugated system amenable to a direct electrocyclic reaction, it can be a precursor to molecules that are. For example, elimination reactions could introduce a second double bond, forming a substituted 1,3-cyclohexadiene (B119728). A 1,3-cyclohexadiene system contains a 4π-electron conjugated system. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclohexadiene to a 1,3,5-hexatriene (B1211904) is a conrotatory process. msu.edu Conversely, the photochemical ring-opening is disrotatory.

More complex systems derived from this compound could participate in higher-order electrocyclic reactions. For instance, a derivative containing an 8π electron system can undergo an 8π thermal electrocyclic reaction. researchgate.net Another relevant pericyclic reaction is the Nazarov cyclization, which is a conrotatory 4π-electrocyclization of a divinyl ketone (pentadienyl cation) to a cyclopentenone. libretexts.orgimperial.ac.uk A derivative of this compound could be elaborated into a substrate for such a reaction. These reactions are highly stereospecific, with the stereochemistry of the product being dictated by the rotational sense (conrotatory or disrotatory) of the terminal orbitals of the π-system. libretexts.org

Radical Chemistry and Single Electron Transfer Pathways

Beyond ionic pathways, the reactivity of this compound can also be governed by radical intermediates, often generated via single-electron transfer (SET) processes. A SET event involves the transfer of a single electron from a donor species to an acceptor species, creating radical ions that can subsequently react. thieme-connect.de

As discussed previously, the lithium-bromine exchange reaction can proceed, at least in part, through a SET mechanism. wikipedia.org In this scenario, the organolithium reagent donates an electron to the this compound molecule. This forms an organolithium radical cation and a this compound radical anion. The radical anion is unstable and rapidly ejects a bromide ion to form a 2-fluorocyclohexen-1-yl radical. This radical can then combine with another organolithium radical or abstract a lithium atom to form the final organolithium product. The detection of radical species by EPR spectroscopy in related systems supports the viability of this pathway. wikipedia.org

Radical reactions can also be initiated by other means. For example, the use of classic radical initiators (e.g., AIBN) in the presence of a hydrogen donor like tributyltin hydride could lead to the reductive debromination of this compound via a radical chain mechanism. Photolysis with UV light can also be used to homolytically cleave the weaker C-Br bond, generating the 2-fluorocyclohexen-1-yl radical.

This vinylic radical is an important intermediate. Unlike allylic or benzylic radicals, it is not stabilized by resonance with the π-system. khanacademy.org Its geometry and reactivity are key to the outcome of radical-mediated transformations. The radical can be trapped by radical scavengers, participate in intermolecular additions to alkenes, or undergo intramolecular cyclization if a suitable tethered functional group is present. The generation of radical species via SET from an electron-rich species to an organic substrate is a powerful method for C-C bond formation and other transformations that are often complementary to traditional ionic reactions. thieme-connect.dentu.edu.sg

Advanced Spectroscopic and Structural Elucidation in Support of Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of halogenated cyclohexenes. It provides detailed information about the chemical environment of magnetically active nuclei.

Multi-dimensional NMR experiments are instrumental in unambiguously assigning the complex spectra of substituted cyclohexenes.

COSY (Correlation Spectroscopy) : This technique reveals scalar couplings between protons, typically over two to three bonds. princeton.edu For 1-Bromo-2-fluoro-1-cyclohexene, COSY would be used to establish the connectivity of the protons within the cyclohexene (B86901) ring, tracing the proton-proton coupling network from H-3 to H-6.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon atoms, providing a definitive map of C-H one-bond connectivities. princeton.edu This is crucial for assigning the carbon signals of the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. princeton.edu This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOE cross-peaks between protons on the same face of the cyclohexene ring can help to establish their relative stereochemistry.

The combination of these techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, which is a prerequisite for more advanced mechanistic and conformational studies. rsc.orgcsic.es

Due to the presence of the double bond, this compound adopts a half-chair conformation as its most stable arrangement, a deviation from the typical chair conformation of saturated cyclohexanes. The ring inversion process in such cyclohexene derivatives is a complex process that proceeds through a twist-boat conformation as an intermediate.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Electronic Structure Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the bonding and functional groups within a molecule.

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. gatewayanalytical.com It is particularly sensitive to polar bonds and is excellent for identifying functional groups. thermofisher.com In this compound, one would expect to observe characteristic stretching vibrations for the C=C double bond, C-F bond, C-Br bond, and C-H bonds.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. gatewayanalytical.com It is particularly sensitive to non-polar, symmetric bonds and can provide information about the carbon skeleton. gatewayanalytical.com For instance, the C=C stretching vibration in the cyclohexene ring would be readily observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and providing insights into bond strengths and electronic distribution. gatewayanalytical.com

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
C=CStretching~1650FT-IR, Raman
C-FStretching~1100-1000FT-IR
C-BrStretching~600-500FT-IR
C-H (sp²)Stretching~3100-3000FT-IR, Raman
C-H (sp³)Stretching~3000-2850FT-IR, Raman

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Product Structures and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. This information is critical for identifying unknown reaction products and for gaining insight into the structure of the parent molecule.

For this compound, the molecular ion peak in the mass spectrum would be expected at an m/z corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

The fragmentation of this compound under electron ionization would likely involve the loss of the bromine and fluorine atoms, as well as fragmentation of the cyclohexene ring. Common fragmentation pathways for halogenated compounds include the loss of the halogen atom or a hydrogen halide. libretexts.org The fragmentation of the cyclohexene ring itself could lead to a variety of smaller charged fragments. Analysis of these fragmentation patterns can provide valuable structural information. For example, the mass spectrum of trans-1-Bromo-2-fluorocyclohexane shows a top peak at m/z 81, with other significant peaks at m/z 101 and 41. nih.gov

X-ray Crystallography of Key Intermediates or Derivatives for Definitive Structural Assignment

X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. While obtaining suitable crystals of this compound itself might be challenging, the preparation of a crystalline derivative can provide invaluable structural proof.

In mechanistic studies, isolating and crystallizing a key intermediate or a stable product derived from the reaction of this compound can provide a snapshot of the stereochemical and regiochemical outcome of a transformation. This technique has been successfully used to determine the structure of various organic molecules, including those with complex stereochemistry. chinesechemsoc.orgresearchgate.net The resulting crystal structure would offer unambiguous evidence of the molecular connectivity and three-dimensional arrangement of atoms, which can be used to validate or refute proposed reaction mechanisms.

Computational and Theoretical Investigations of 1 Bromo 2 Fluoro 1 Cyclohexene

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-2-fluoro-1-cyclohexene, these calculations would elucidate the electronic structure, the nature of its chemical bonds, and the distribution of its frontier molecular orbitals.

The presence of a carbon-carbon double bond (C=C) and two different halogen substituents (bromine and fluorine) on this bond creates a unique electronic environment. The highly electronegative fluorine atom strongly polarizes the C-F bond, drawing electron density towards itself through a powerful inductive effect (-I). The bromine atom is also electronegative but is larger and more polarizable, introducing both inductive and potential (though weak) resonance effects (+R) through its lone pairs.

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, typically performed using Density Functional Theory (DFT), is crucial for predicting chemical reactivity. chinesechemsoc.orgresearchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, indicating sites for nucleophilic attack. chinesechemsoc.org

For this compound, the HOMO is expected to be primarily localized on the π-system of the C=C double bond, with significant contribution from the p-orbitals of the bromine atom. The LUMO would be the corresponding π* (anti-bonding) orbital of the double bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterCalculated Value (eV)Description
HOMO Energy-9.85Indicates the energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy-0.75Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity.
HOMO-LUMO Gap9.10The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability.

Note: The values in this table are illustrative and represent plausible results from a DFT calculation.

Density Functional Theory (DFT) and Ab Initio Modeling of Reaction Mechanisms and Transition States

DFT and ab initio methods are powerful tools for investigating the dynamics of chemical reactions at a molecular level. acs.orgresearchgate.net These computational techniques allow for the mapping of potential energy surfaces, providing detailed insights into reaction pathways, the structures of transition states, and the energies of intermediates.

For a molecule like this compound, several reaction types could be modeled, including electrophilic addition to the double bond or subsequent elimination reactions under specific conditions. Theoretical calculations can map the entire energy landscape for such a reaction. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Energies: Determining the relative energies of these stationary points.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a calculated transition state correctly connects the reactant and product (or intermediate) along the reaction pathway. acs.org

For example, in modeling the addition of HBr across the double bond, DFT calculations would predict the formation of carbocation intermediates and the transition states leading to them, thereby establishing the most energetically favorable pathway.

Many reactions involving substituted alkenes exhibit selectivity. Computational chemistry can provide a quantitative explanation for these experimental observations.

Regioselectivity: The addition of an unsymmetrical reagent (e.g., HBr) to the unsymmetrical double bond of this compound can yield different constitutional isomers. DFT calculations can predict the major product by comparing the activation energies of the transition states leading to the different possible carbocation intermediates. The pathway with the lower activation energy will be favored, and the corresponding product will be dominant.

Stereoselectivity: The spatial arrangement of atoms in the product is also critical. For instance, addition reactions can proceed via syn or anti pathways. By calculating the energies of the respective transition states, theoretical models can predict the preferred stereochemical outcome of the reaction.

Prediction of Reaction Pathways and Energy Landscapes

Conformational Analysis and Molecular Dynamics Simulations of Cyclohexene (B86901) Derivatives

The cyclohexene ring is known to adopt a half-chair conformation to relieve ring strain. While this compound itself is relatively rigid due to the sp² hybridization of two of its carbon atoms, its saturated analogue, 1-bromo-2-fluorocyclohexane, and other derivatives have multiple possible conformations. researchgate.net

Computational methods can be used to perform a conformational analysis, identifying the most stable conformers and the energy barriers between them. For a substituted cyclohexane (B81311), substituents can occupy either axial or equatorial positions. Quantum chemical calculations can determine the Gibbs free energy difference between these conformers. researchgate.net For example, in a study of fluorocyclohexane, the equatorial conformer was found to be more stable than the axial one. researchgate.net Molecular dynamics (MD) simulations can further explore the conformational landscape over time, providing insights into the flexibility and dynamic behavior of the molecule at different temperatures.

Table 2: Illustrative Conformational Energy of a Saturated Derivative (cis-1-Bromo-2-fluorocyclohexane)

ConformerDescriptionRelative Gibbs Free Energy (kcal/mol)
Chair 1Fluorine (axial), Bromine (equatorial)+0.5
Chair 2Fluorine (equatorial), Bromine (axial)0.0 (Reference)

Note: Data is for illustrative purposes to demonstrate the output of conformational analysis on a related saturated ring system.

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing newly synthesized compounds. acs.org DFT and ab initio methods can accurately calculate various spectroscopic parameters.

NMR Spectroscopy: Calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predicted values, when compared to experimental spectra, help in the assignment of signals to specific atoms in the molecule, confirming its structure.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations, such as the C=C stretch or the C-F and C-Br stretches.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

ParameterTheoretical PredictionExperimental Value
¹³C NMR (C-F)148.5 ppm149.2 ppm
¹³C NMR (C-Br)115.0 ppm116.1 ppm
IR Freq. (C=C Stretch)1655 cm⁻¹1660 cm⁻¹

Note: Experimental values are hypothetical for this compound and are presented for illustrative comparison.

Studies on Halogen Bonding Interactions and Their Influence on Reactivity and Structure

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). cheminst.camdpi.com The bromine atom in this compound, bonded to an sp² carbon, is expected to have a region of positive electrostatic potential on its outer surface, known as a σ-hole, making it a potential halogen bond donor.

Theoretical studies are essential for characterizing these interactions. Computational methods can:

Visualize Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize the σ-hole on the bromine atom.

Model Intermolecular Complexes: Simulate the interaction of this compound with Lewis bases (halogen bond acceptors) to form complexes.

Quantify Interaction Energies: Calculate the binding energy of these halogen-bonded complexes to determine the strength of the interaction.

Understanding halogen bonding is crucial for crystal engineering, as these interactions can dictate the packing of molecules in the solid state, thereby influencing material properties such as melting point and solubility. mdpi.com

Strategic Applications of 1 Bromo 2 Fluoro 1 Cyclohexene As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules (e.g., Polycyclic Systems, Heterocycles)

The presence of a reactive carbon-bromine bond on the double bond makes 1-bromo-2-fluoro-1-cyclohexene a valuable substrate for cross-coupling reactions, enabling the construction of intricate molecular architectures. Specifically, it can participate in palladium-catalyzed reactions to form new carbon-carbon bonds, serving as a linchpin in the assembly of polycyclic and heterocyclic systems.

Research has demonstrated that 1-bromo-2-fluoroalkenes are effective coupling partners in palladium-catalyzed condensations with monosubstituted alkynes or alkenes. researchgate.net These reactions proceed stereospecifically, leading to the formation of complex fluorinated enynes and dienes, which are themselves versatile intermediates for further chemical transformations. researchgate.net This reactivity allows for the extension of the carbon framework, introducing both fluorine and a conjugated system in a single, controlled step.

While direct examples of this compound in the synthesis of polycyclic aromatic hydrocarbons are specific, the reactivity of analogous bromo-fluoro-aromatic systems in Suzuki-Miyaura cross-coupling reactions provides a strong precedent. For instance, the coupling of 2-iodo-4-nitro-fluorobenzene with a boronic acid to yield a 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl highlights the utility of the halo-fluoro motif in building complex biaryl systems. rsc.org This suggests that this compound could similarly be employed to construct fused or spirocyclic systems by reacting with appropriate di-organometallic reagents or through intramolecular coupling strategies.

Reaction TypeCoupling PartnerResulting StructureSignificance
Palladium-Catalyzed CondensationTerminal AlkynesFluorinated EnynesBuilds conjugated systems with controlled stereochemistry. researchgate.net
Palladium-Catalyzed CondensationMonosubstituted AlkenesFluorinated DienesCreates complex diene structures for further reactions (e.g., Diels-Alder). researchgate.net
Suzuki-Miyaura Coupling (Analogous)Aryl Boronic AcidsBiaryl/Polycyclic SystemsDemonstrates potential for creating complex aromatic and polycyclic frameworks. rsc.org

Precursor for the Derivatization of Fluorine-Containing Organic Compounds with Potential Bioactivity (excluding clinical evaluation)

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tcichemicals.commdpi.com this compound serves as a precursor to a variety of fluorinated compounds where the fluorine atom is strategically placed to influence molecular properties.

Bromofluoro compounds are recognized as valuable starting materials for the synthesis of monofluorinated molecules. orgsyn.org The bromine atom can be selectively replaced or transformed, leaving the fluorine atom intact. For example, vicinal 1-bromo-2-fluoroalkanes, which can be derived from compounds like this compound, have been used as alkylating agents in the synthesis of γ-fluoro-α-amino acids. orgsyn.org Furthermore, such precursors have been utilized to prepare 2-fluorinated analogs of the "profen-family" of anti-inflammatory drugs. orgsyn.org These applications underscore the role of bromo-fluoro intermediates in accessing molecules with potential biological relevance.

The derivatization process often involves nucleophilic substitution or reduction of the bromine atom, or further elaboration of the carbon skeleton via the cross-coupling reactions mentioned previously. These transformations provide access to a diverse library of fluorinated cyclohexene (B86901) or cyclohexane (B81311) derivatives for biological screening.

Derivatization StrategyResulting Compound ClassPotential Bioactivity ContextReference
Alkylation using the bromo-fluoro scaffoldγ-Fluoro-α-amino acidsEnzyme inhibitors, peptide mimetics orgsyn.org
Substitution and further modification2-Fluorinated alkanoic acidsAnalogs of anti-inflammatory drugs orgsyn.org
Reduction of BromineMonofluorinated cyclohexenes/cyclohexanesMetabolically stable carbocyclic scaffolds orgsyn.org

Role in the Development of Novel Reagents or Catalysts

While this compound is itself a reagent, its primary role in the development of new chemical tools lies in its utility as a specialized substrate for probing and expanding the scope of catalytic reactions. The unique electronic nature of the fluorinated vinyl bromide system makes it an excellent candidate for testing the limits and capabilities of modern synthetic methodologies, particularly in transition metal catalysis.

The compound's participation in palladium-catalyzed reactions is a key example. researchgate.net By using substrates like this compound, chemists can develop more robust and versatile palladium catalysts that are tolerant of fluorine substituents and can effectively forge carbon-carbon bonds on electronically modified alkenes. The successful coupling of this substrate helps to validate new ligand systems or catalytic conditions, demonstrating their utility for the synthesis of fluorinated molecules.

Therefore, the contribution of this compound to the development of novel catalysts is indirect; it serves as a critical testbed and building block that drives the refinement of catalytic systems designed for the synthesis of increasingly complex and valuable fluorinated compounds.

Stereoselective Introduction of Fluorine and Bromine into Carbon Frameworks

A reaction is stereoselective when it results in the preferential formation of one stereoisomer over another. masterorganicchemistry.com It is stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of one another. slideshare.net this compound is connected to both concepts, both in its synthesis and its subsequent reactions.

The synthesis of the saturated precursor, 1-bromo-2-fluorocyclohexane, is often achieved through the bromofluorination of cyclohexene. This reaction proceeds via a stereospecific anti-addition mechanism, where the bromine and fluorine atoms add to opposite faces of the double bond. orgsyn.org This process allows for the controlled installation of the two halogens with a defined relative stereochemistry (trans). Subsequent elimination of HBr can then provide access to this compound, carrying the stereochemical information forward.

More importantly, this compound itself can be used in stereospecific synthetic transformations. As noted, palladium-catalyzed coupling reactions involving 1-bromo-2-fluoroalkenes to form enynes and dienes proceed stereospecifically. researchgate.net This implies that the geometric configuration of the double bond in the starting material is retained in the product. This high fidelity transfer of stereochemistry is crucial for the synthesis of complex molecules where the spatial arrangement of atoms is critical for function. This allows the E/Z geometry of the fluorinated alkene to be reliably translated into the geometry of the final product.

ProcessStereochemical PrincipleOutcomeSignificance
Bromofluorination of CyclohexeneStereospecific anti-additionFormation of trans-1-bromo-2-fluorocyclohexaneControlled introduction of Br and F with defined relative stereochemistry. orgsyn.org
Pd-catalyzed coupling of this compoundStereospecific ReactionRetention of the alkene's geometric configuration in the productPreserves and transfers stereochemical information to more complex molecules. researchgate.net

Research on Structural Analogues and Derivatives of 1 Bromo 2 Fluoro 1 Cyclohexene

Synthesis and Reactivity of Variously Substituted Bromo- and Fluoro-Cyclohexenes

The synthesis of bromo- and fluoro-substituted cyclohexenes is often achieved through the halofluorination of cyclohexenes. A common and effective method involves the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine, in conjunction with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). orgsyn.org This reaction typically proceeds via an electrophilic addition mechanism. The initial attack by the bromine on the alkene's double bond forms a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by the fluoride ion.

The addition is stereospecific, occurring in an anti-sense. This means that for a cis-cycloalkene, the reaction yields a trans-1-bromo-2-fluorocycloalkane. orgsyn.org The regioselectivity of the addition to unsymmetrical alkenes generally follows the Markovnikov rule, where the bromine attaches to the less substituted carbon and the fluoride to the more substituted one, reflecting the development of a more stable partial positive charge at the more substituted carbon in the transition state. orgsyn.orgorganic-chemistry.org

The reactivity of these substituted cyclohexenes is diverse. For instance, vicinal bromofluorides are valuable precursors for synthesizing vinyl fluorides through the elimination of hydrogen bromide. orgsyn.org The presence of both bromine and fluorine atoms allows for selective transformations. The carbon-bromine bond is generally more susceptible to nucleophilic substitution or reductive cleavage than the carbon-fluorine bond. For example, reduction of 1-bromo-2-fluorocyclododecanes with tributyltin hydride results in fluorocyclododecane. orgsyn.org

In more complex synthetic strategies, fluorinated enynes containing heteroatom linkers can undergo reactions like the Pauson-Khand reaction to form bicyclic cyclopentenones, demonstrating the utility of these halogenated building blocks in constructing intricate molecular architectures. beilstein-journals.org

Table 1: Selected Synthetic Approaches to Halogenated Cyclohexanes

Reaction TypeReagentsKey FeaturesProduct Type
BromofluorinationN-Bromosuccinimide (NBS), Et₃N·3HFElectrophilic addition, anti-stereospecificity, Markovnikov regioselectivity. orgsyn.orgvic-Bromofluoroalkanes
HalofluorinationTrihaloisocyanuric acids, HF•pyridineGood yields, Markovnikov orientation, anti-addition for cyclohexene (B86901). organic-chemistry.orgvic-Halofluoroalkanes
Intramolecular PKRFluorinated 1,n-enynes, Co₂(CO)₈, NMOForms bicyclic systems, sensitive to fluorine substitution patterns. beilstein-journals.orgFluorinated cyclopentenones

Comparative Studies of Electronic and Steric Effects of Halogen Substitution on Reactivity

The reactivity of halogenated cyclohexenes is profoundly influenced by the electronic and steric properties of the halogen substituents. Halogens exert a dual electronic effect on the ring: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) via their lone pairs. msu.edu For electrophilic reactions, the strong -I effect deactivates the ring, making it less reactive than benzene. However, the +R effect, which can stabilize an adjacent positive charge, directs incoming electrophiles to the ortho and para positions. msu.edu

In the context of 1-bromo-2-fluoro-1-cyclohexene analogues, these effects govern their reactivity. Fluorine is the most electronegative element, so its inductive effect is strongest, while its resonance effect is relatively weak. Bromine is less electronegative but more polarizable.

Comparative studies on the reactivity of related systems, such as seleniranium ions with alkenes, provide insight into these effects. In these studies, Hammett plots, which correlate reaction rates with substituent constants (σ), are used to quantify electronic influences. A positive rho (ρ) value of +1.66 was observed for the reaction of aryl-substituted seleniranium ions, indicating that electron-withdrawing groups increase the rate of reaction by making the ion more electrophilic. researchgate.net This principle can be extended to understand how electron-withdrawing halogens on a cyclohexene ring would affect its susceptibility to nucleophilic or electrophilic attack.

Steric effects also play a crucial role. The size of the halogen atom can hinder the approach of reagents. Furthermore, the substitution pattern on the cyclohexene ring dictates the stereochemical outcome of reactions. For instance, the addition of halogens like bromine to cyclohexene is strongly anti-selective, a result attributed to the formation of a bulky cyclic halonium ion that blocks one face of the ring from subsequent nucleophilic attack. masterorganicchemistry.commsu.edu The steric hindrance from existing substituents can further influence the regioselectivity and stereoselectivity of subsequent reactions.

Exploration of Different Ring Sizes or Heteroatom-Containing Analogues

Effect of Ring Size

The reactivity of cyclic alkenes is significantly dependent on their ring size, primarily due to variations in ring strain. libretexts.org Cyclohexene exists in a relatively strain-free half-chair conformation. In contrast, smaller rings like cyclopentene (B43876) and cyclobutene, and larger rings, possess higher degrees of strain which affects their chemical behavior.

Kinetic studies on the bromofunctionalisation of various cycloalkenes with NBS have quantified these differences. For example, in a competitive reaction, norbornene (a bicyclic system with significant strain) reacts much faster than cyclohexene. The relative rate for the norbornene/cyclohexene pair was found to be 9.7, highlighting the impact of strain on reactivity. arkat-usa.orgresearchgate.net In contrast, the cyclopentene/cyclohexene pair showed a much lower relative rate of 1.2, indicating that cyclopentene has only slightly different reactivity from cyclohexene in this specific reaction. arkat-usa.orgresearchgate.net The strain in smaller rings can be released in the transition state of addition reactions, leading to an increased reaction rate. For SN2 reactions on cycloalkyl halides, cyclopentyl systems are often more reactive than cyclohexyl systems. This is because the transition state for cyclohexyl systems introduces unfavorable steric interactions, whereas for cyclopentyl systems, it can relieve some existing eclipsing interactions. stackexchange.com

Table 2: Relative Rates of Bromofunctionalisation of Cycloalkenes with NBS at 10 °C

Cycloalkene PairRelative Rate (k₂/k₂_cyclohexene)Reference
Cyclopentene / Cyclohexene1.2 arkat-usa.org, researchgate.net
Norbornene / Cyclohexene9.7 arkat-usa.org, researchgate.net

Heteroatom-Containing Analogues

Replacing a carbon atom in the cyclohexene ring with a heteroatom such as silicon (Si), oxygen (O), or nitrogen (N) creates a heterocyclic analogue with distinct chemical and physical properties. google.com

Silicon-containing analogues, or silacyclohexanes, have been studied for their unique conformational properties. The introduction of a silicon atom, which has a longer C-Si bond length and different bond angles compared to C-C bonds, alters the ring's geometry. Conformational analysis of 1-halo-1-silacyclohexanes (where the halogen is F, Cl, Br) has been performed. mdpi.com These compounds can undergo hydrolysis, for instance, at the Si-Cl bond to form siloxanes. mdpi.com

Oxygen-containing analogues, such as silatetrahydropyrans (which contain both silicon and oxygen in the ring), have also been synthesized and studied. mdpi.com The synthesis of fluorinated analogues of bioactive compounds has involved the use of cyclohexene-derived oxiranes, which are then opened by halides to create vicinal halo-hydroxy structures. frontiersin.org

Nitrogen-containing analogues are also of significant interest. The Pauson-Khand reaction has been used with N-tethered fluorinated enynes to synthesize nitrogen-containing bicyclic systems with high diastereoselectivity. beilstein-journals.org The ability to perform further chemical modifications, such as palladium-catalyzed cross-coupling reactions on bromo-substituted heteroaromatic analogues, highlights the synthetic utility of these compounds in creating diverse molecular structures. rsc.org

Future Research Directions and Emerging Challenges in 1 Bromo 2 Fluoro 1 Cyclohexene Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

A primary challenge in contemporary organic synthesis is the development of environmentally benign processes that minimize waste and avoid hazardous reagents. researchgate.net Traditional halogenation methods often rely on stoichiometric, corrosive, or toxic reagents and halogenated solvents, posing significant environmental concerns. acs.org Future research on 1-Bromo-2-fluoro-1-cyclohexene must prioritize the integration of green chemistry principles.

Key research avenues include:

Catalytic Halogenation: Moving from stoichiometric to catalytic processes is a cornerstone of green chemistry. The development of catalytic systems for the selective bromination and fluorination of cyclohexene (B86901) precursors could offer a more sustainable route to this compound. This includes exploring transition-metal-catalyzed reactions that operate under mild conditions with high atom economy. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, often enabling transformations under mild conditions. pharmaron.com Research into the use of organic photocatalysts, which are inexpensive and environmentally friendly, could lead to novel and sustainable methods for fluorination or other transformations of the cyclohexene ring. pharmaron.com

Decarboxylative Halogenation: Halodecarboxylation reactions, which convert readily available carboxylic acids into organic halides, represent a highly attractive atom-economical approach. acs.org While established methods like the Hunsdiecker reaction often use heavy metals and harsh conditions, future work could focus on developing catalytic, metal-free versions applicable to the synthesis of vinyl halides like this compound. acs.org

Alternative Solvents: A shift away from traditional chlorinated solvents towards greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or bio-based solvents will be crucial for reducing the environmental impact of synthesis and purification processes. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

AspectTraditional ApproachesPotential Green Chemistry Approaches
ReagentsStoichiometric and often toxic/corrosive (e.g., Br₂, strong acids)Catalytic systems (e.g., Pd complexes, organic photocatalysts), widely available precursors (e.g., carboxylic acids) researchgate.netacs.orgpharmaron.com
SolventsHalogenated solvents (e.g., CCl₄, CH₂Cl₂) Bio-based solvents, water, or solvent-free conditions researchgate.netrsc.org
Atom EconomyOften low, with significant inorganic salt wasteHigh, especially in addition reactions and decarboxylative methods acs.org
Energy InputCan require high temperatures or harsh conditionsMild conditions, use of visible light as an energy source pharmaron.com

Chemo- and Enantioselective Transformations of Polyhalogenated Cyclohexenes

The presence of multiple reactive sites in polyhalogenated compounds like this compound—namely the carbon-carbon double bond and the carbon-halogen bonds—makes selective transformations a significant challenge. Furthermore, creating chiral molecules from such precursors requires precise control over stereochemistry.

Future research should focus on:

Catalytic Asymmetric Halofunctionalization: While the target molecule is a vinyl halide, related transformations on precursor alkenes or subsequent reactions on the target itself demand high selectivity. There is a need to develop new catalytic systems for the chemo-, regio-, and enantioselective functionalization of polyhalogenated cyclohexenes. acs.org For instance, developing a catalytic enantioselective bromochlorination or other interhalogenation of a cyclohexene precursor could provide a route to chiral polyhalogenated building blocks. acs.orgresearchgate.net

Lewis Base Catalysis: Recent advances have shown that Lewis bases can be used to catalyze the selective halogenation of unsaturated systems. acs.org This strategy involves the controlled release of a halide from a latent source, enabling high selectivity. Applying this concept to transformations involving this compound or its precursors could allow for the precise installation of additional functional groups. acs.org

Substituent-Directed Reactions: The existing bromo and fluoro substituents can be harnessed to direct the stereochemical outcome of subsequent reactions. Research into how these groups influence the facial selectivity of epoxidations, cyclopropanations, or dihydroxylations is a promising area.

Enantioselective Cross-Coupling: The development of chiral ligands for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond would enable the enantioselective synthesis of complex, axially chiral biaryls or other valuable structures.

Table 2: Challenges and Catalytic Strategies for Selective Transformations

ChallengeDescriptionPotential Catalytic Solution
ChemoselectivityDifferentiating between reaction at the C=C double bond versus the C-Br bond.Tuning catalyst/reagent to favor either addition or cross-coupling pathways.
RegioselectivityControlling the position of new substituents in addition or substitution reactions.Lewis base-catalyzed interhalogenation; substrate-directing groups. acs.org
DiastereoselectivityControlling the relative stereochemistry when creating new chiral centers.Substrate control using the existing ring structure; chiral catalysts.
EnantioselectivityControlling the absolute stereochemistry to form one enantiomer preferentially.Chiral Schiff base or cinchona alkaloid-based organocatalysts; chiral transition metal complexes. acs.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. amt.uk Given that halogenation reactions often fall into these categories, integrating the synthesis and transformation of this compound with flow platforms is a critical future direction.

Key opportunities include:

Enhanced Safety and Control: Halogenation and fluorination often involve toxic and corrosive reagents. Performing these reactions in a closed, continuous flow system minimizes operator exposure and allows for superior temperature control, preventing thermal runaways. amt.uk

Scalability: Flow chemistry facilitates rapid and seamless scaling from laboratory-scale synthesis to kilogram-scale production without the need for extensive re-optimization. pharmaron.com This would be essential for producing this compound in larger quantities if a specific application is identified.

Access to Novel Reaction Conditions: Flow reactors enable the use of high-pressure and high-temperature conditions that are difficult and unsafe to achieve in batch, potentially unlocking new reactivity.

Automated Multi-Step Synthesis: The compound could be synthesized and then functionalized in a continuous, automated sequence where the output of one reactor flows directly into the next. researchgate.net This approach accelerates the discovery of new derivatives and reduces the need for intermediate purification steps. Photochemical reactions, in particular, benefit from the uniform irradiation and precise residence time control offered by flow reactors. pharmaron.com

Table 3: Comparison of Batch vs. Flow Processing for Halogenated Alkene Synthesis

ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk with hazardous reagents and exotherms at large scale.Improved safety due to small reaction volumes and superior heat/mass transfer. amt.uk
ScalabilityDifficult; requires re-engineering of equipment and re-optimization.Straightforward, often achieved by running the system for a longer time. pharmaron.com
ControlDifficult to maintain homogenous temperature and mixing.Precise control over temperature, pressure, and residence time. acs.org
ReproducibilityCan be variable between scales.Highly reproducible due to consistent reaction conditions. pharmaron.com
IntegrationMulti-step synthesis requires manual isolation and purification.Enables automated, multi-step synthesis sequences. researchgate.net

Computational Design and Discovery of Novel Reactivity Modalities

Computational chemistry has become an indispensable tool for predicting molecular properties, elucidating reaction mechanisms, and designing new catalysts and reactions. Applying these tools to this compound can accelerate progress and uncover reactivity that might be missed by purely experimental approaches.

Future computational research should target:

Mechanistic Elucidation: Using Density Functional Theory (DFT) and other methods to model potential reaction pathways for the synthesis and transformation of this compound. This can help explain observed selectivities and guide the optimization of reaction conditions.

Predicting Reactivity: Calculating the molecule's electronic structure, frontier molecular orbitals, and electrostatic potential can provide insights into its inherent reactivity. This can predict whether it will behave as an electrophile or nucleophile under different conditions and identify the most likely sites for attack.

Catalyst Design: Computationally screening libraries of potential catalysts (e.g., ligands for transition metals, organocatalysts) can identify promising candidates for selective transformations before they are synthesized and tested in the lab. This can dramatically speed up the development of the chemo- and enantioselective methods discussed in section 8.2.

Discovery of Novel Reactions: Computational tools can be used to explore unconventional reaction pathways. For example, they could be used to investigate the potential for this molecule to participate in unique pericyclic reactions, radical-mediated cyclizations, or ring-opening reactions under thermal or photochemical stimuli, taking advantage of the ring strain and unique electronic effects of the geminal fluoro-bromo substituents. beilstein-journals.org

Table 4: Application of Computational Tools in this compound Chemistry

Computational Tool/MethodPotential Application
Density Functional Theory (DFT)Calculate reaction energies, transition state structures, and elucidate reaction mechanisms.
Molecular Dynamics (MD)Simulate catalyst-substrate interactions and conformational preferences in solution.
Quantitative Structure-Activity Relationship (QSAR)Predict the potential biological activity of derivatives (if used as a scaffold).
Virtual Catalyst ScreeningRapidly evaluate large numbers of potential ligands or organocatalysts for efficiency and selectivity.

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